molecular formula C7H14O3 B175150 Propanoic acid, 2-butoxy-, (S)- CAS No. 104631-62-1

Propanoic acid, 2-butoxy-, (S)-

Cat. No. B175150
M. Wt: 146.18 g/mol
InChI Key: LXSVWFRZICUOLU-LURJTMIESA-N
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Description

Propanoic acid, 2-butoxy-, (S)-, also known as S-2-butoxypropanoic acid, is a chiral building block widely used in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. It has a molecular formula of C7H14O3 and a molecular weight of 146.18 g/mol.

Mechanism Of Action

The mechanism of action of Propanoic acid, 2-butoxy-, (S)-opanoic acid is not well understood. However, it is believed that Propanoic acid, 2-butoxy-, (S)-opanoic acid may act as a chiral auxiliary or a chiral ligand in various chemical reactions. For example, Propanoic acid, 2-butoxy-, (S)-opanoic acid has been used as a chiral auxiliary in the asymmetric synthesis of β-lactams. Propanoic acid, 2-butoxy-, (S)-opanoic acid has also been used as a chiral ligand in the asymmetric hydrogenation of ketones.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of Propanoic acid, 2-butoxy-, (S)-opanoic acid. However, it has been reported that Propanoic acid, 2-butoxy-, (S)-opanoic acid is not toxic to human cells at concentrations up to 100 μM.

Advantages And Limitations For Lab Experiments

Propanoic acid, 2-butoxy-, (S)-opanoic acid is a valuable chiral building block due to its high enantiomeric purity and versatility in various chemical reactions. However, the synthesis of Propanoic acid, 2-butoxy-, (S)-opanoic acid can be challenging and time-consuming. Moreover, the cost of Propanoic acid, 2-butoxy-, (S)-opanoic acid can be high due to the complexity of the synthesis process.

Future Directions

There are several future directions for the research on Propanoic acid, 2-butoxy-, (S)-opanoic acid. Firstly, the development of new and efficient synthesis methods for Propanoic acid, 2-butoxy-, (S)-opanoic acid is of great importance. Secondly, the investigation of the mechanism of action of Propanoic acid, 2-butoxy-, (S)-opanoic acid in various chemical reactions can provide valuable insights for the development of new chiral catalysts. Thirdly, the exploration of the potential applications of Propanoic acid, 2-butoxy-, (S)-opanoic acid in the synthesis of novel pharmaceuticals and agrochemicals is an exciting area of research. Lastly, the study of the biochemical and physiological effects of Propanoic acid, 2-butoxy-, (S)-opanoic acid can provide valuable information for the evaluation of its safety and potential toxicity.
Conclusion:
In conclusion, Propanoic acid, 2-butoxy-, (S)-opanoic acid is a valuable chiral building block that has been widely used in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Propanoic acid, 2-butoxy-, (S)-opanoic acid have been discussed in this paper. The research on Propanoic acid, 2-butoxy-, (S)-opanoic acid is an exciting area that has great potential for the development of new chiral catalysts and novel pharmaceuticals and agrochemicals.

Scientific Research Applications

Propanoic acid, 2-butoxy-, (S)-opanoic acid is a versatile chiral building block that has been widely used in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals. For example, Propanoic acid, 2-butoxy-, (S)-opanoic acid has been used as a key intermediate in the synthesis of the anticonvulsant drug levetiracetam. Propanoic acid, 2-butoxy-, (S)-opanoic acid has also been used in the synthesis of the herbicide florasulam. Moreover, Propanoic acid, 2-butoxy-, (S)-opanoic acid has been employed in the synthesis of chiral ligands for asymmetric catalysis.

properties

CAS RN

104631-62-1

Product Name

Propanoic acid, 2-butoxy-, (S)-

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

(2S)-2-butoxypropanoic acid

InChI

InChI=1S/C7H14O3/c1-3-4-5-10-6(2)7(8)9/h6H,3-5H2,1-2H3,(H,8,9)/t6-/m0/s1

InChI Key

LXSVWFRZICUOLU-LURJTMIESA-N

Isomeric SMILES

CCCCO[C@@H](C)C(=O)O

SMILES

CCCCOC(C)C(=O)O

Canonical SMILES

CCCCOC(C)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To (R) 2-butoxy-N,N-dimethylpropanamide prepared from (R) 2-butoxypropionic acid and dimethylamine, a solution of 4-(trans-4'-propylcyclohexyl)phenylmagnesium bromide in THF is dropped. They are reacted and purified in the same manner as in Example 3 (1) to obtain (R) 4-trans-4'-propylcyclohexyl)phenyl (1-butoxyethyl) ketone.
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Synthesis routes and methods II

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16.5 g of the compound (5d) was stirred together with 18.0 g of potassium hydroxide in methanol for 40 hours at room temperature.
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